
1,3-Diazidopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone. This compound is known for its high reactivity and is often used in various chemical synthesis processes. The molecular formula of this compound is C3H6N6, and it is typically a colorless liquid at room temperature.
Méthodes De Préparation
1,3-Diazidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by azido groups. The reaction conditions typically require heating to ensure complete conversion .
Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent safety protocols due to the compound’s explosive nature. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and improve safety.
Analyse Des Réactions Chimiques
1,3-Diazidopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields 1,3-diaminopropane, a useful intermediate in organic synthesis.
Common reagents used in these reactions include strong oxidizing agents like concentrated sulfuric acid and nitric acid, reducing agents like hydrogen gas in the presence of a catalyst, and alkynes for cycloaddition reactions. Major products formed from these reactions include nitro compounds, diamines, and triazoles.
Applications De Recherche Scientifique
1,3-Diazidopropane has several applications in scientific research:
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Triazole derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism by which 1,3-diazidopropane exerts its effects is primarily through its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science. The molecular targets and pathways involved often include nucleophilic sites on other molecules, facilitating the formation of new covalent bonds .
Comparaison Avec Des Composés Similaires
1,3-Diazidopropane can be compared with other azido compounds such as:
1,2-Diazidoethane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1,4-Diazidobutane: With a longer carbon chain, this compound has different physical properties and is used in different types of chemical synthesis.
Azidomethyl compounds: These compounds have azido groups attached to a methyl group, offering different reactivity patterns.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various chemical transformations and applications .
Propriétés
Numéro CAS |
100910-72-3 |
|---|---|
Formule moléculaire |
C3H6N6 |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
1,3-diazidopropane |
InChI |
InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2 |
Clé InChI |
WXZXTRCKSOLGKX-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


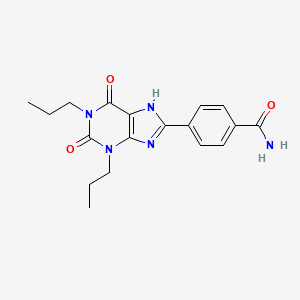
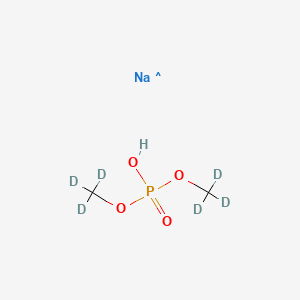
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
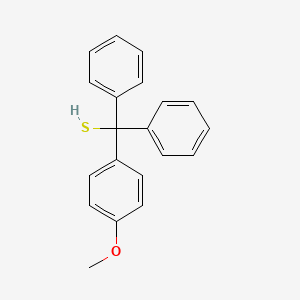
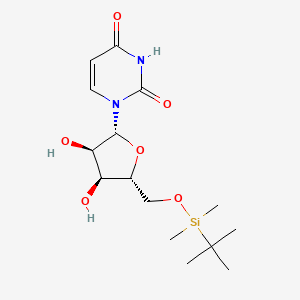
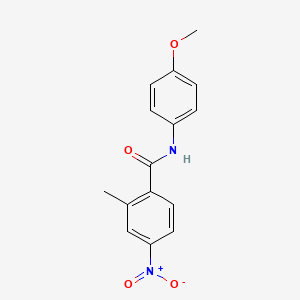




![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
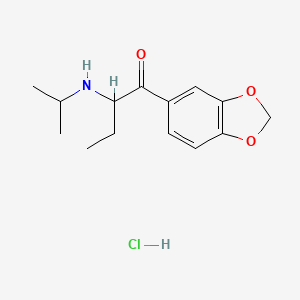

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
